cereulide (50 μg/mL in acetonitrile)
Description
Significance of Cereulide (B3040119) in Microbial Secondary Metabolism
Cereulide is a significant example of a microbial secondary metabolite, a class of organic compounds not directly involved in the normal growth, development, or reproduction of the organism. oup.com It is produced by certain strains of bacteria, most notably Bacillus cereus, but also by related species like Bacillus weihenstephanensis. wikipedia.orgnih.gov The synthesis of cereulide is not performed by ribosomes, the standard protein-building machinery of the cell, but by a large enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). oup.comwikipedia.org This mode of production is a hallmark of many complex microbial natural products. nih.govpjmonline.org For the producing organism, cereulide is thought to provide an adaptive advantage, particularly in potassium-poor environments, by acting as a potassium-scavenging molecule. nih.govresearchgate.net Its production is also linked to the bacterial life cycle, with initial expression occurring in the mid-exponential growth phase and accumulating into the stationary phase. nih.gov Additionally, research has pointed to a role for cereulide in antifungal activity. nih.govresearchgate.net
Overview of Cereulide as a Cyclic Dodecadepsipeptide
From a chemical standpoint, cereulide is classified as a cyclic dodecadepsipeptide. nih.gov Its structure is a 36-membered ring composed of three identical repeating tetrapeptide units. mdpi.comrsc.org This repeating motif has the sequence D-Oxy-Leu—D-Ala—L-Oxy-Val—L-Val. wikipedia.orgnih.gov The term "depsipeptide" indicates that the cyclic structure contains both amide bonds (linking the amino acids) and ester bonds (linking the hydroxy acids), which makes it a lactone. wikipedia.org This structure is remarkably stable, showing resistance to high temperatures (such as autoclaving and cooking), a wide pH range (2-11), and degradation by proteases. nih.govfrontiersin.orgwisc.edu Cereulide is structurally and functionally similar to another well-known potassium ionophore, valinomycin (B1682140), which is produced by Streptomyces species. pjmonline.orgnih.govresearchgate.net
Historical Context of Cereulide Discovery and Early Research
The investigation into cereulide is rooted in food microbiology and public health. Since the 1970s, certain strains of Bacillus cereus were known to cause an emetic (vomiting) type of food poisoning, often associated with cooked rice dishes. ca.gov For years, the specific agent causing these symptoms remained elusive. It was not until 1995 that the structure and stereochemistry of the toxin were fully elucidated and the compound was named cereulide. rsc.org This foundational work identified it as the pre-formed toxin responsible for the rapid onset of illness. researchgate.net Subsequent research focused on its genetic underpinnings, leading to the discovery that the genes for its synthesis are not on the bacterial chromosome but on a large, pX01-like megaplasmid, a finding that shed light on its evolution and transfer among bacterial strains. frontiersin.orgnih.gov Early phylogenomic studies suggested that the ability to produce cereulide was confined to a highly clonal line of B. cereus, though more recent work has revealed greater genomic diversity among producing strains. nih.gov
Properties
Molecular Formula |
C57H96N6O18 |
|---|---|
Molecular Weight |
1153.4 |
Synonyms |
cyclo[-Val-D-O-Leu-D-Ala-O-Val-]3 (50 μg/mL in acetonitrile); cereulide stock solution |
Origin of Product |
United States |
Chemical and Physical Properties
Cereulide (B3040119) is a highly lipophilic (fat-soluble) molecule, a property that influences its behavior in different environments, such as its affinity for the lipid phase in dairy products. researchgate.netwisc.edu Its structure gives rise to a unique three-dimensional conformation often described as a bracelet-like or hexagonal cylinder-like framework. rsc.org This shape creates a central hydrophilic cavity perfectly sized to selectively bind potassium ions, while the exterior remains lipophilic, allowing it to dissolve in and pass through cellular membranes. pjmonline.orgresearchgate.net The potassium ion is held centrally within the cavity by ion-dipole interactions with the carbonyl oxygens of the amino acid residues. rsc.org
Interactive Table: Chemical Properties of Cereulide
| Property | Value | References |
|---|---|---|
| Chemical Formula | C₅₇H₉₆N₆O₁₈ | wikipedia.org |
| Molar Mass | 1153.39 g/mol | wikipedia.org |
| Structure | Cyclic dodecadepsipeptide: [D-O-Leu-D-Ala-L-O-Val-L-Val]₃ | wikipedia.orgmdpi.com |
| Solubility | Extremely low in water; Soluble in organic solvents like acetonitrile (B52724). | wikipedia.orgfda.gov |
| Heat Stability | Highly stable; withstands autoclaving (121°C) and cooking. | nih.govfrontiersin.org |
| pH Stability | Resistant to a wide pH range (pH 2 to 11). | nih.govwisc.edu |
| Enzymatic Stability | Resistant to proteases. | frontiersin.orgwisc.edu |
Note: Click on the headers to sort the table.
Molecular and Cellular Mechanisms of Cereulide Action
Cereulide (B3040119) as an Ionophore: Mechanisms of Cation Translocation
Cereulide functions as a mobile ion carrier, a class of ionophores that bind to specific ions and transport them across lipid bilayers down their electrochemical gradient. nih.govnih.gov This capability is central to its toxic mechanism.
Cereulide is a lipophilic, or hydrophobic, molecule. nih.govbohrium.com This property allows it to readily partition into and diffuse through the hydrophobic core of cellular and mitochondrial membranes. nih.gov Structurally, cereulide is a cyclic molecule composed of three repeats of a four-amino-acid sequence: D-Oxy-Leu—D-Ala—L-Oxy-Val—L-Val. wikipedia.org This ring-like structure can enclose a cation, while the exterior of the molecule remains hydrophobic, facilitating its passage through the lipid membrane. nih.gov
Cereulide is not merely a transporter; it is a highly selective one. nih.govcapes.gov.br It demonstrates a strong preference for complexing with monovalent cations, particularly potassium (K+). nih.govnih.gov Research has shown that cereulide forms stable adducts with K+, as well as with sodium (Na+) and ammonium (B1175870) (NH4+). nih.govcapes.gov.br However, its ion-conducting activity is profoundly selective for K+. Studies using black-lipid membranes have quantified this selectivity, revealing that the membrane's conductance is three orders of magnitude greater for K+ than for Na+ and H+. nih.govcapes.gov.br This high selectivity is attributed to the specific conformation of its inner hydrophilic cavity, which optimally accommodates the size of the potassium ion, facilitating its binding and subsequent release into the mitochondrial matrix. nih.gov Its ionophoretic properties and strong preference for K+ are similar to those of the well-characterized ionophore valinomycin (B1682140). nih.govresearchgate.net
| Cation | Relative Permeability/Conductance | Reference |
| Potassium (K+) | High | nih.govcapes.gov.brresearchgate.net |
| Sodium (Na+) | Very Low (approx. 1000x less than K+) | nih.govcapes.gov.br |
| Proton (H+) | Very Low (approx. 1000x less than K+) | nih.govcapes.gov.br |
| Ammonium (NH4+) | Forms adducts, but conductance is lower than K+ | nih.govcapes.gov.br |
Mitochondrial Dysfunction as a Primary Target
The mitochondrion is the primary site of cereulide's toxic action. wikipedia.orgresearchgate.net By transporting K+ into the mitochondrial matrix, cereulide triggers a cascade of events that dismantle the organelle's essential functions.
The inner mitochondrial membrane maintains a steep electrochemical gradient, known as the mitochondrial transmembrane potential (ΔΨm), which is negative on the inside (matrix). nih.gov This potential is critical for many mitochondrial processes, including ATP synthesis. Cereulide's function as a K+ ionophore directly collapses this potential. nih.govnih.gov By ferrying positively charged K+ ions into the negatively charged matrix, it neutralizes the charge difference, leading to rapid depolarization of the inner membrane. nih.govnih.gov This dissipation of the ΔΨm is a key event in cereulide's cytotoxicity and leads to consequent mitochondrial swelling as water follows the influx of ions. nih.govnih.govoup.com
The energy stored in the mitochondrial transmembrane potential is directly coupled to the synthesis of ATP by ATP synthase, a process called oxidative phosphorylation. youtube.comyoutube.com Cereulide acts as a potent uncoupler of this process. nih.govfrontiersin.org By destroying the ΔΨm, it breaks the link between the electron transport chain and ATP synthesis. frontiersin.orgnih.gov Although the electron transport chain may continue to consume oxygen, the energy generated is dissipated as heat instead of being used to produce ATP. youtube.comyoutube.com This leads to a severe impairment of ATP synthesis. nih.gov Studies on various cell lines have demonstrated a dose-dependent decrease in ATP production upon exposure to cereulide. For instance, in HepG2 liver cells, ATP production dropped to 34% of normal levels with 0.25 nM cereulide and to just 6% at 0.5 nM. nih.gov
| Cell Line | Cereulide Concentration | ATP Production (% of Control) | Reference |
| HepG2 | 0.25 nM | 34% | nih.gov |
| HepG2 | 0.50 nM | 6% | nih.gov |
| Caco-2 | 0.10 nM | Significant reduction | mdpi.com |
More dramatically, cereulide severely diminishes the maximal respiration rate, which represents the cell's maximum capacity to produce ATP via oxidative phosphorylation when under stress. nih.govmdpi.com In HepG2 cells exposed to 0.25 nM and 0.5 nM cereulide, maximal respiration fell to 50% and 2% of the original capacity, respectively. nih.gov This also cripples the cell's "spare respiratory capacity"—the difference between maximal and basal respiration—impeding the cell's ability to respond to increased energy demands. nih.govbohrium.com Consequently, metabolic pathways that rely on mitochondrial function, such as fatty acid oxidation, are inhibited. nih.govoup.comfrontiersin.org
| Cell Line | Cereulide Concentration | Effect on Mitochondrial Respiration | Reference |
| Caco-2 | 0.25 nM | Compromised mitochondrial respiration | mdpi.com |
| HepG2 | 0.25 nM | Maximal respiration reduced to 50% | nih.gov |
| HepG2 | 0.50 nM | Mitochondrial respiration almost completely shut down | bohrium.commdpi.com |
| MIN6 | 0.15 - 0.25 ng/ml | Reduced basal oxygen consumption rate | nih.gov |
Induction of Mitochondrial Swelling and Ultrastructural Changes
Cereulide, a potent mitochondrial toxin, induces significant and characteristic damage to the ultrastructure of mitochondria. helsinki.finih.govnih.gov As a potassium ionophore, it facilitates the transport of K+ ions across the inner mitochondrial membrane, disrupting the membrane potential and leading to mitochondrial de-energization. oup.commdpi.com This primary action triggers a cascade of morphological changes.
Electron microscopy studies across various cell types have consistently documented these alterations. In murine hepatocytes and pancreatic MIN6 cells exposed to cereulide, mitochondria appear markedly swollen, a condition characterized by an increase in the mitochondrial area. oup.comnih.govnih.govresearchgate.netplos.org This swelling is accompanied by the disorganization and loss of the inner membrane structures known as cristae. oup.comresearchgate.net The cristae, which are crucial for housing the components of the electron transport chain, become less numerous and defined. nih.gov In some cases, mitochondria can appear ruptured. nih.gov These ultrastructural changes are a direct visual manifestation of the profound mitochondrial dysfunction caused by the toxin. oup.com For instance, in MIN6 cells, morphometric analysis confirmed not only the swelling of remaining mitochondria but also a reduction in the total number of mitochondria per cell following cereulide exposure. nih.govplos.org
Generation of Reactive Oxygen Species (ROS) within Mitochondria
The disruption of mitochondrial function by cereulide inevitably leads to an increase in the production of reactive oxygen species (ROS). nih.gov Mitochondria are the primary site of cellular ROS generation, a byproduct of normal aerobic respiration. nih.govnih.govresearchgate.net When the electron transport chain is impaired, as it is by cereulide's ionophoric action, electrons can leak and prematurely react with molecular oxygen to form superoxide (B77818) anions (O₂•⁻), the precursor to other ROS like hydrogen peroxide (H₂O₂). nih.govnih.gov
Studies have demonstrated a significant, dose-dependent increase in ROS levels in cells treated with cereulide. In pancreatic MIN6 cells, a 24-hour exposure to cereulide at concentrations of 0.50 ng/mL resulted in a more than twofold increase in ROS. nih.govresearchgate.netresearchgate.net Similarly, significant dose-dependent increases in ROS were observed in human liver HepaRG cells and human embryonic kidney HEK293T cells. nih.gov This accumulation of ROS is a critical event, as it can induce oxidative stress, damage cellular components like proteins and lipids, and trigger stress-response pathways, including those originating in the endoplasmic reticulum. nih.gov The overproduction of ROS is considered a key link between cereulide-induced mitochondrial damage and subsequent cellular pathologies, including apoptosis. nih.govresearchgate.net
Cellular Responses to Cereulide Exposure
Effects on Mammalian Cell Lines (e.g., HepG2, Caco-2, MIN6, HEK293T, NK cells)
Cereulide exhibits potent cytotoxic effects across a range of mammalian cell lines, with sensitivities varying between cell types. The toxin's primary mechanism of action, mitochondrial disruption, leads to a variety of cell-specific consequences.
HepG2 (Human Liver Carcinoma): These cells are sensitive to cereulide. Prolonged exposure (10 days) to concentrations as low as 0.25 nM impairs mitochondrial function. mdpi.com At 2 nM, cereulide inhibits RNA synthesis and cell proliferation. nih.gov It also induces cytotoxicity and has been shown to increase the expression of the autophagy-related protein LC3, suggesting the induction of processes to remove damaged mitochondria. nih.gov
Caco-2 (Human Colorectal Adenocarcinoma): As a model for the intestinal epithelium, Caco-2 cells show sensitivity to low cereulide concentrations. Treatment can inhibit cell proliferation, disrupt barrier function, and alter cellular metabolism. mdpi.com Concentrations of 0.5 ng/mL can cause cells to detach from the monolayer, and prolonged exposure to 0.125 ng/mL reduces cell viability. nih.gov Interestingly, at certain concentrations (10 and 100 ng/mL), cereulide has been observed to increase the transepithelial electrical resistance (TEER), suggesting a complex effect on barrier integrity. nih.gov
MIN6 (Mouse Pancreatic Beta-Cell): Pancreatic beta-cells are highly reliant on mitochondrial function for insulin (B600854) secretion and are particularly vulnerable to cereulide. mdpi.com Exposure to 0.25 ng/mL for 24 hours causes significant apoptosis, with almost no cells surviving at 5 ng/mL. nih.gov Even lower concentrations (0.15 ng/mL) are sufficient to impair glucose-stimulated insulin secretion (GSIS). nih.govmdpi.com
HEK293T (Human Embryonic Kidney): These cells also demonstrate vulnerability to cereulide. The toxin induces apoptosis, which is mediated by endoplasmic reticulum (ER) stress. nih.gov Exposure leads to mitochondrial swelling, ROS accumulation, and the activation of cell death pathways. nih.gov
NK (Natural Killer) Cells: These immune cells are functionally impaired by cereulide. The toxin inhibits their cytotoxic activity and cytokine production at concentrations as low as 20-30 µg/L. helsinki.finih.govoup.com This is accompanied by mitochondrial swelling and the induction of apoptosis, suggesting that cereulide can have a systemic immunosuppressive effect. helsinki.finih.govnih.govoup.com
Table 1: Effects of Cereulide on Various Mammalian Cell Lines
| Cell Line | Cell Type | Key Findings | References |
|---|---|---|---|
| HepG2 | Human Liver | Inhibition of cell proliferation and RNA synthesis; mitochondrial dysfunction; induction of autophagy. | mdpi.comnih.govnih.govmdpi.com |
| Caco-2 | Human Intestinal | Inhibition of cell proliferation; disruption of barrier integrity; altered metabolism and membrane integrity. | mdpi.comnih.govnih.gov |
| MIN6 | Mouse Pancreatic Beta-Cell | Potent induction of apoptosis; impaired glucose-stimulated insulin secretion; mitochondrial swelling and ROS production. | nih.govnih.govresearchgate.netresearchgate.netmdpi.com |
| HEK293T | Human Embryonic Kidney | Induction of apoptosis via ER stress; mitochondrial swelling and ROS accumulation. | nih.gov |
| NK Cells | Human Immune | Inhibition of cytotoxicity and cytokine production; induction of apoptosis; mitochondrial swelling. | helsinki.finih.govnih.govoup.com |
Alterations in Cellular Metabolism (e.g., Respiration, Lactate (B86563) Production)
As a direct consequence of its damaging effects on mitochondria, cereulide profoundly alters cellular energy metabolism. The primary impact is on cellular respiration, the process of generating ATP through the oxidation of nutrients.
Studies using extracellular flux analyzers on HepG2 and Caco-2 cells have provided detailed insights into these metabolic shifts. mdpi.com Cereulide exposure leads to a dose-dependent decrease in several key respiratory parameters. Basal respiration, the baseline oxygen consumption rate, is reduced, as is the ATP-linked respiration, indicating a lower rate of mitochondrial ATP synthesis. mdpi.commdpi.com One of the most sensitive indicators of cereulide-induced damage is the dramatic reduction in maximal respiration, which represents the maximum capacity of the electron transport chain. mdpi.commdpi.comnih.gov In HepG2 cells, for example, a 10-day exposure to 0.25 nM and 0.5 nM cereulide reduced maximum respiration to 50% and 2% of control levels, respectively. mdpi.comnih.gov This impairment of respiratory capacity severely compromises the cell's ability to respond to increased energy demands. mdpi.com
With mitochondrial oxidative phosphorylation crippled, cells are forced to rely more heavily on anaerobic glycolysis to generate ATP. A key byproduct of this metabolic shift is the increased production of lactate. mdpi.com In Caco-2 cells, treatment with 0.5 and 2 ng/mL of cereulide led to a significant increase in lactate in the cell culture medium, acidifying it in the process. nih.gov This switch to glycolysis and subsequent lactate accumulation is a classic hallmark of mitochondrial dysfunction. mdpi.com
Table 2: Impact of Cereulide on Cellular Respiration Parameters
| Parameter | Description | Effect of Cereulide | References |
|---|---|---|---|
| Basal Respiration | Baseline oxygen consumption of the cell. | Reduced | mdpi.comnih.govmdpi.com |
| Maximal Respiration | Maximum oxygen consumption rate achievable by the cell. | Dramatically reduced | mdpi.commdpi.comnih.gov |
| ATP Production | Oxygen consumption linked to mitochondrial ATP synthesis. | Reduced | mdpi.commdpi.comnih.gov |
| Spare Respiratory Capacity | The cell's ability to respond to increased energy demand. | Impaired | mdpi.com |
Activation of Cellular Stress Pathways (e.g., Endoplasmic Reticulum Stress via IRE1α/XBP1 and PERK/eIF2α)
The cellular disruption caused by cereulide, particularly the surge in ROS and disturbance of energy homeostasis, triggers robust cellular stress responses, most notably the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER). nih.gov The ER and mitochondria are physically and functionally linked, and stress in one organelle often impacts the other. Cereulide-induced oxidative stress can disrupt protein folding within the ER, leading to ER stress. nih.gov
Research has shown that cereulide activates key branches of the UPR. In HepaRG and HEK293T cells, cereulide exposure leads to the activation of the inositol-requiring enzyme 1α (IRE1α) pathway. nih.gov Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), producing a potent transcription factor (XBP1s) that upregulates genes involved in restoring ER homeostasis. nih.govnih.gov Knockdown of IRE1α in HepaRG cells was found to alleviate cereulide-induced apoptosis, confirming the critical role of this pathway in the toxin's effects. nih.gov
Simultaneously, cereulide activates the PRKR-like ER kinase (PERK) pathway. nih.gov Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis but selective translation of stress-response transcripts like Activating Transcription Factor 4 (ATF4). nih.gov ATF4, in turn, induces the expression of pro-apoptotic factors such as C/EBP homologous protein (CHOP). plos.org The activation of both the IRE1α/XBP1 and PERK/eIF2α/CHOP axes has been clearly demonstrated in liver and kidney cells following cereulide exposure, linking mitochondrial dysfunction to ER stress and eventual cell death. nih.govresearchgate.net However, in MIN6 cells, while pro-apoptotic markers downstream of ER stress like CHOP were induced, direct phosphorylation of PERK was not observed under the tested conditions, suggesting potential cell-type specific variations in the UPR activation kinetics. nih.gov
Mechanisms of Programmed Cell Death Induction (Apoptosis)
The culmination of mitochondrial damage, ROS production, and ER stress is the induction of programmed cell death, or apoptosis. Cereulide is a potent inducer of apoptosis, particularly in vulnerable cell types like pancreatic beta-cells. nih.govnih.gov The process is initiated primarily through the intrinsic (mitochondrial) pathway of apoptosis.
Mitochondrial stress caused by cereulide leads to the upregulation of pro-apoptotic proteins. In MIN6 cells, this includes the induction of Puma (p53 up-regulated modulator of apoptosis) and CHOP, a marker of both mitochondrial and ER stress-induced apoptosis. nih.govnih.govplos.orgresearchgate.net A critical step in this pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. nih.govnih.govresearchgate.net This release is a point of no return for the cell, initiating the activation of a cascade of cysteine proteases known as caspases. Specifically, the activation of caspase-3 and caspase-7, the executioner caspases, has been documented in MIN6 cells following cereulide treatment. plos.orgresearchgate.net These caspases then dismantle the cell in an orderly fashion, leading to the characteristic morphological features of apoptosis, such as cell shrinkage and chromosome condensation, which have been observed in HepaRG and HEK293T cells. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetonitrile (B52724) |
| ATF4 (Activating Transcription Factor 4) |
| Caspase-3 |
| Caspase-7 |
| Cereulide |
| CHOP (C/EBP homologous protein) |
| Cytochrome c |
| eIF2α (eukaryotic translation initiation factor 2α) |
| Hydrogen peroxide |
| IRE1α (inositol-requiring enzyme 1α) |
| Lactate |
| PERK (PRKR-like ER kinase) |
| Puma (p53 up-regulated modulator of apoptosis) |
| Superoxide |
Impact on Specific Cell Type Functions (e.g., Insulin Secretion, Immune Cell Activity)
Cereulide demonstrates significant and often detrimental effects on the function of various specialized cell types, primarily through its action as a potent mitochondrial toxin. nih.govwikipedia.orgnih.gov Its ability to disrupt mitochondrial membrane potential and impair ATP synthesis has profound consequences for cells with high energy demands or specialized metabolic processes, such as pancreatic β-cells and certain immune cells. mdpi.comnih.gov
Impact on Insulin Secretion
Pancreatic β-cells are particularly vulnerable to cereulide due to their heavy reliance on mitochondrial aerobic glycolysis and ATP synthesis for glucose-stimulated insulin secretion (GSIS). nih.govnih.gov Research has consistently shown that even at low, sub-emetic concentrations, cereulide can severely impair β-cell function and viability. nih.govresearchgate.netresearchgate.net
Studies using mouse (MIN6) and rat (INS-1E) insulinoma cell lines, as well as isolated mouse and porcine pancreatic islets, have revealed a dose-dependent reduction in GSIS upon exposure to cereulide. mdpi.comnih.gov For instance, a 24-hour exposure to 0.15 ng/mL cereulide significantly reduced the fraction of insulin secreted by MIN6 cells in response to high glucose. nih.gov This impairment becomes a near-complete loss of secretory capacity at concentrations of 0.25 ng/mL in MIN6 cells and 0.5 ng/mL in mouse islets. mdpi.comnih.gov The underlying mechanism is a direct effect on the insulin secretory machinery rather than an inhibition of insulin synthesis itself. mdpi.comnih.gov
At these and slightly higher concentrations, cereulide induces apoptotic cell death in β-cells. researchgate.netnih.gov This is evidenced by the upregulation of mRNA levels for pro-apoptotic markers such as death protein 5, p53, Puma (p53 up-regulated modulator of apoptosis), and CHOP (CCAAT/-enhancer-binding protein homologous protein). mdpi.comnih.govnih.gov Electron microscopy of cereulide-treated MIN6 cells revealed swollen mitochondria with disrupted structures, a hallmark of mitochondrial dysfunction. nih.govresearchgate.net Functionally, this manifests as a reduced basal respiration rate and a more than twofold increase in reactive oxygen species (ROS), further contributing to cellular stress and apoptosis. researchgate.net
Table 1: Effects of Cereulide on Pancreatic β-Cell Models
| Cell Model | Cereulide Concentration | Duration of Exposure | Observed Effects | Reference(s) |
|---|---|---|---|---|
| MIN6 Cells | 0.15 ng/mL | 24 h | Significant reduction in glucose-stimulated insulin secretion (GSIS). | nih.gov |
| MIN6 Cells | 0.25 ng/mL | 24 h | Complete loss of GSIS; >30% cell death. | mdpi.com |
| MIN6 Cells | 5 ng/mL | 24 h | Almost all cells rendered apoptotic. | nih.govresearchgate.net |
| Mouse Pancreatic Islets | 0.5 ng/mL | 24 h | Loss of GSIS capacity; apoptosis occurred in whole islets. | mdpi.comnih.govresearchgate.net |
| Fetal Porcine Islets | 1 ng/mL | 48 h | Decreased insulin content and increased cell death. | mdpi.com |
Impact on Immune Cell Activity
The immune system, particularly its cytotoxic components, is also a target of cereulide. Natural Killer (NK) cells, which constitute a critical first line of defense against infections and malignancies, are highly sensitive to the toxin. nih.govnih.gov Cereulide rapidly suppresses the cytotoxic function of NK cells at low concentrations (20–30 μg/l). nih.govnih.gov This inhibition is accompanied by a reduction in the production of key cytokines, such as interferon-gamma (IFN-γ), which is crucial for recruiting other arms of the immune system. nih.govnih.gov
The mechanism of toxicity in NK cells mirrors that in other cell types, involving direct mitochondrial damage. nih.gov Exposure to cereulide leads to the dissipation of the mitochondrial inner membrane potential, causing mitochondrial swelling and ultimately inducing apoptosis. nih.gov This process is linked to the K+ ionophoric activity of cereulide. nih.gov
In contrast, other immune cells appear less sensitive. The cytotoxic activity of activated T-cells and the cytokine production (IL-1β) of monocytes were largely unaffected by cereulide concentrations that were toxic to NK cells. nih.gov However, the lytic activity of LPS-stimulated monocytes was slightly inhibited. nih.gov This differential sensitivity suggests that sub-clinical exposures to cereulide could potentially compromise NK cell activity, thereby weakening a specific facet of the innate immune defense. nih.gov
Table 2: Effects of Cereulide on Immune Cell Function
| Cell Type | Cereulide Concentration | Key Findings | Reference(s) |
|---|---|---|---|
| Human Natural Killer (NK) Cells | 20-30 µg/L (20-30 ng/mL) | Inhibition of cytotoxicity; reduced IFN-γ production; mitochondrial swelling; induction of apoptosis. | nih.govnih.gov |
| Human T-Cells (activated) | Not specified | Cytotoxicity and IFN-γ production were unaffected. | nih.gov |
| Human Monocytes | Not specified | IL-1β production was unaffected; slight inhibition of lytic activity in LPS-stimulated monocytes. | nih.gov |
Molecular Interactions with Receptor Systems (e.g., 5-HT3 Receptor in Research Models)
One of the most well-characterized molecular interactions of cereulide is with the serotonin (B10506) 5-HT3 receptor, which is directly linked to its emetic (vomiting-inducing) properties. nih.gov The 5-HT3 receptors are ligand-gated ion channels located in critical sites involved in the emesis reflex, including the terminals of the vagus nerve, the solitary tract nucleus, and the chemoreceptor trigger zone (area postrema) in the brain. nih.govwikipedia.orgmdpi.com
Research using animal models, such as the Suncus murinus (house musk shrew), has demonstrated that the emetic effect of cereulide is mediated by its binding to the 5-HT3 receptor. nih.gov This interaction stimulates the afferent vagal nerves, which transmit signals to the brain's vomiting center. mdpi.comnih.gov The rapid onset of emesis following oral administration in these models indicates a swift absorption of the lipophilic cereulide and its action on these receptors. nih.gov
Crucially, the administration of a 5-HT3 receptor antagonist can abolish the emetic effect of cereulide. nih.gov This confirms that the 5-HT3 receptor is a key molecular target for cereulide-induced vomiting. While the primary toxic action of cereulide is mitochondrial damage, its interaction with the 5-HT3 receptor system represents a specific signaling pathway through which it elicits a distinct physiological response. nih.govnih.gov This is separate from its broader cytotoxicity but contributes significantly to the acute symptoms of intoxication.
Table 3: Cereulide Interaction with the 5-HT3 Receptor System
| System/Model | Interaction/Finding | Consequence | Reference(s) |
|---|---|---|---|
| Afferent Vagus Nerves | Cereulide binds to 5-HT3 receptors on vagal afferents. | Activation of the vagus nerve, initiating the vomiting reflex. | nih.govnih.gov |
| Suncus murinus (animal model) | Administration of a 5-HT3 antagonist. | Abolished the emetic effect of cereulide. | nih.gov |
| Stomach and Small Intestine | Cereulide binds to 5-HT3 receptors. | Suppression of mitochondrial activity and activation of vagal nerves, leading to emesis. | mdpi.comnih.gov |
Chromatographic Separation Techniques
Following extraction, chromatographic techniques are employed to separate cereulide from other co-extracted compounds, allowing for accurate quantification and detection.
1 High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (MS), is a cornerstone for the quantitative analysis of cereulide. nih.govnih.gov Early and foundational methods for the chemical assay of cereulide were developed using HPLC-MS. nih.gov
A typical HPLC method involves a C8 or C18 reversed-phase column. For instance, one established method used a Supelco Discovery C8 column (100 by 2.1 mm, 5-μm particle size) with an isocratic mobile phase consisting of 95% acetonitrile, 4.9% water, and 0.1% trifluoroacetic acid. nih.govnih.gov Under these conditions, cereulide and the structurally similar compound valinomycin can be effectively separated, with retention times of approximately 5.78 and 5.32 minutes, respectively. nih.govnih.gov Detection via ion trap MS allows for high specificity by monitoring for the ammonium adduct ion of cereulide ([M+NH₄]⁺) at a mass-to-charge ratio (m/z) of 1,171.1. nih.gov These HPLC-MS methods have proven to be sensitive and uniform over a wide range of cereulide concentrations, from 0.02 to 230 μg/mL. nih.govnih.gov
2 Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. These enhancements are due to the use of columns with smaller particle sizes (typically sub-2 μm). UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is now considered the gold standard for cereulide quantification in food matrices. wisc.edumdpi.com
The FDA's official method for cereulide quantification utilizes UHPLC/ESI-MS/MS in positive ion mode. nih.govmdpi.com This method, validated for diverse foods such as cooked rice, fried rice, cream pastry, and infant formula, employs an acetonitrile-based extraction followed by UHPLC-MS/MS analysis. mdpi.com The system monitors the precursor ion for cereulide at m/z 1170.7 and specific product ions for quantification and confirmation. mdpi.com The use of a labeled internal standard, ¹³C₆-cereulide, improves the accuracy and precision of the quantification. nih.gov The enhanced sensitivity of UHPLC systems allows for very low limits of quantification (LOQ), often in the range of 0.3 to 1.0 µg/kg in food and faecal samples. nih.gov
3 Reversed-Phase Chromatography (RPC) for Research-Scale Isolation
For research purposes, such as isolating cereulide for further functional studies or for the relative quantification of toxin production by different bacterial strains, Reversed-Phase Chromatography (RPC) using systems commonly available in biochemical laboratories provides a robust and economical alternative to high-end mass spectrometry. wisc.edu
A method has been developed using an Äkta™ pure RPC system with a silica-based C12 column for cereulide detection and isolation. wisc.edu In this system, crude extracts (often in ethanol) are analyzed, and cereulide can be reproducibly detected and collected in a specific fraction. wisc.edu For example, using a gradient of ethanol (B145695) in water, the cereulide peak consistently elutes at a specific volume (e.g., 55.5 mL), where it can be detected by UV absorbance at 210 nm. wisc.edu The identity and purity of the collected fraction are typically cross-validated using UPLC-MS/MS. wisc.edu This RPC method has been successfully used to differentiate between cereulide-producing and non-producing B. cereus strains and to isolate the toxin for use in cell-based bioassays. mdpi.com
The following table provides an overview of findings from a UPLC-MS/MS validation of RPC-purified fractions.
Table 2: UPLC-MS/MS Validation of Cereulide in RPC Fractions from Various B. cereus Strains
| Strain | Description | Cereulide in Crude Extract (ng/mL) by UPLC-MS/MS | Cereulide in RPC Fraction (ng/mL) by UPLC-MS/MS |
|---|---|---|---|
| F4810/72 | Emetic Reference Strain | 1560 ± 180 | 1450 ± 150 |
| F4810/72 Δces | Non-Emetic Mutant | Not Detected | Not Detected |
| ATCC 14579 | Non-Emetic Type Strain | Not Detected | Not Detected |
| RIVM B90 | Emetic-like Strain | 250 ± 30 | 230 ± 25 |
Mass Spectrometry (MS)-Based Detection and Quantification
Mass spectrometry has become the gold standard for the identification and quantification of cereulide due to its unparalleled sensitivity and specificity. mdpi.comnih.gov Various MS-based approaches have been developed to analyze this toxin in complex matrices, ranging from food products to clinical samples.
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the preferred methods for the definitive quantification of cereulide. nih.govmdpi.com These techniques combine the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the precise mass detection of MS. The process typically involves an extraction of cereulide from the sample matrix using a solvent such as acetonitrile, followed by chromatographic separation and MS detection. nih.govnih.govfda.gov
The high sensitivity of LC-MS/MS allows for the detection of cereulide at very low concentrations, which is essential given its potency. mdpi.com The selectivity is achieved by monitoring specific mass-to-charge (m/z) ratios of the toxin. Cereulide is often detected as its ammonium adduct ([M+NH₄]⁺) in positive electrospray ionization (ESI) mode. nih.govnih.gov Tandem MS (MS/MS) further enhances specificity by selecting a precursor ion and fragmenting it to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which minimizes matrix interference. mdpi.comfda.gov
Validation studies have demonstrated the reliability of LC-MS/MS methods across various food matrices. For instance, a validated method achieved limits of quantification (LOQ) of 0.5 µg/kg in food and 0.3 µg/kg in faeces. nih.govresearchgate.net Another study reported an LOQ of 1.1 ng/g with relative standard deviations (RSDs) between 2.6% and 10%. tandfonline.com The recovery rates using acetonitrile as the extraction solvent are often close to 100%, indicating high accuracy. asm.orgnih.gov
| Matrix | Extraction Solvent | LOQ | Recovery | Reference |
|---|---|---|---|---|
| Food (general) | Acetonitrile | 0.5 µg/kg | 70.0%–120.0% | nih.govresearchgate.net |
| Faeces | Acetonitrile | 0.3 µg/kg | 70.0%–120.0% | nih.govresearchgate.net |
| Cream, Rice, Pasta | Methanol | 1.1 ng/g | Not specified | tandfonline.com |
| Rice | Acetonitrile | Not specified | ~100% | asm.orgnih.gov |
Stable Isotope Dilution Analysis (SIDA) is considered the most accurate quantification method, significantly improving the reliability of LC-MS/MS analysis. acs.orgacs.org This approach involves adding a known amount of a stable isotope-labeled version of the analyte, such as ¹³C₆-cereulide, to the sample as an internal standard at the beginning of the sample preparation process. mdpi.comacs.org Because the labeled standard is chemically identical to the native cereulide, it behaves the same way during extraction, cleanup, and ionization, effectively compensating for any sample loss or matrix-induced signal suppression or enhancement. mdpi.comacs.org
Before the commercial availability of ¹³C₆-cereulide, structurally similar compounds like valinomycin were used as surrogate standards. acs.orgfigshare.com However, research showed that the MS response of valinomycin could be significantly influenced by the food matrix, leading to lower and more variable recovery rates (e.g., 91% in boiled rice and 80% in rice with oil). acs.orgfigshare.comcapes.gov.br In contrast, SIDA using ¹³C₆-cereulide demonstrated excellent recovery rates (104% and 111% in the same matrices) and better precision, with relative standard deviations for reproducibility below 8%. acs.orgfigshare.comcapes.gov.br The commercial availability of synthetic cereulide and its labeled isotope has been a crucial step forward, eliminating the inaccuracies associated with using surrogate standards. fda.govnih.govtandfonline.com
| Internal Standard | Principle | Recovery in Rice with Oil | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Valinomycin | Surrogate Standard | 80% | Commercially available earlier. | Different ionization efficiency; susceptible to matrix effects. | acs.orgfigshare.com |
| ¹³C₆-Cereulide | Stable Isotope Labeled | 111% | Compensates for matrix effects and sample loss; high accuracy and precision. | Became commercially available more recently. | acs.orgfigshare.comcapes.gov.br |
Ion trap mass spectrometers are a type of MS analyzer used for the detection of cereulide, prized for their ability to achieve very high sensitivity. nih.govasm.org When coupled with HPLC, an ion trap MS can accurately detect and quantify very low concentrations of cereulide in food samples. nih.govasm.orgasm.org This sensitivity is critical for identifying contamination levels that may still pose a health risk.
A key advantage of the ion trap is its ability to perform MSⁿ experiments, isolating an ion of interest and fragmenting it multiple times to confirm its structure. For routine quantification, it can be set to monitor a specific ion, such as the ammonium adduct of cereulide at an m/z of 1171.1, providing selectivity against a complex sample background. nih.gov Research has demonstrated that HPLC-ion trap MS methods can reach a detection limit of 10 picograms (pg) of cereulide per injection, showcasing the instrument's high sensitivity. nih.gov
| Technique | Monitored Ion (Adduct) | Detection Limit | Key Feature | Reference |
|---|---|---|---|---|
| HPLC-Ion Trap MS | m/z 1171.1 (NH₄⁺) | 10 pg per injection | High sensitivity for trace-level detection. | nih.gov |
| LC-MS (Ion Trap) | Not specified | 0.5 ng eq/g (in rice) | High specificity and low detection limit in food matrix. | researchgate.net |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a simple, rapid, and cost-effective technique for screening Bacillus cereus cultures for cereulide production. nih.govnih.govbiorxiv.org This method is particularly useful in clinical and microbiological diagnostic laboratories where high-throughput capabilities are needed. nih.govresearchgate.net
The workflow typically involves a simple ethanol/formic acid extraction from a bacterial colony. nih.govnih.gov The extract is then analyzed by MALDI-TOF MS, which detects cereulide as its sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. These adducts appear as distinct peaks at m/z 1175.6 and 1191.6, respectively. nih.govresearchgate.net The detection of both peaks with a characteristic mass difference of 16 Thomson (Th) is a strong indicator of the presence of cereulide. nih.govnih.gov While MALDI-TOF MS is an excellent screening tool, it is generally considered semi-quantitative. Positive findings are often confirmed and quantified using more sophisticated methods like LC-MS/MS. nih.govnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Principle | Rapid protein/toxin profiling from bacterial cultures. | mdpi.com |
| Detected Ions | Sodium [M+Na]⁺ (m/z 1175.6) and Potassium [M+K]⁺ (m/z 1191.6) adducts. | nih.govresearchgate.net |
| Primary Use | High-throughput screening of B. cereus strains for toxin production. | nih.govbiorxiv.org |
| Advantages | Rapid, simple, cost-effective, high-throughput. | nih.govbiorxiv.org |
| Limitations | Primarily qualitative/semi-quantitative; requires confirmation by LC-MS/MS. | nih.govnih.gov |
Bioanalytical Assays for Mechanistic and Comparative Studies
While MS-based methods provide precise quantification, bioanalytical assays are invaluable for assessing the biological activity and cytotoxicity of cereulide. These assays use mammalian cell cultures to study the toxin's mechanism of action and to compare the toxicity of different cereulide variants or extracts.
Several cell-based assays are employed to measure the cytotoxic effects of cereulide, each relying on a different cellular response.
HEp-2 Vacuolation Assay: This assay is based on a distinct morphological change observed in human laryngeal carcinoma (HEp-2) cells upon exposure to cereulide. The toxin induces vacuole formation within the cytoplasm, a phenomenon linked to the swelling of mitochondria. acs.orgnih.govnih.gov This vacuolation was one of the first-described diagnostic markers for the presence of the emetic toxin. nih.gov However, the response can be transient, appearing after 12-16 hours and then fading, which can make it an unreliable marker if not timed correctly. nih.gov
MTT Assay: The MTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial metabolic activity. nih.govatcc.org Metabolically active cells contain dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. nih.govatcc.org Since cereulide's primary toxic effect is the disruption of mitochondrial function, the MTT assay is a highly relevant and sensitive method for quantifying its cytotoxicity. nih.gov It has been successfully used with various cell lines, including HEp-2 and Caco-2, to determine the concentration at which cereulide inhibits cell viability. nih.govmdpi.comscienceopen.com
SRB Assay: The sulforhodamine B (SRB) assay is another colorimetric method for determining cytotoxicity, but it measures cell density based on the total protein content of fixed cells. canvaxbiotech.comnih.gov The SRB dye binds stoichiometrically to basic amino acid residues of cellular proteins. canvaxbiotech.com Some studies have found the SRB assay to be even more sensitive than the MTT assay for detecting cereulide's toxicity. For example, in one study with differentiated Caco-2 cells, the SRB test detected toxicity at a concentration of 0.125 ng/mL, whereas the MTT assay showed toxicity only at 1 ng/mL. mdpi.comscienceopen.com
| Assay | Cell Line Example | Principle of Measurement | Key Finding | Reference |
|---|---|---|---|---|
| HEp-2 Vacuolation | HEp-2 | Microscopic observation of cytoplasmic vacuole formation (mitochondrial swelling). | A classic diagnostic marker, but the effect can be transient. | nih.govnih.gov |
| MTT Assay | HEp-2, Caco-2 | Colorimetric measurement of mitochondrial dehydrogenase activity. | Directly measures cereulide's impact on mitochondrial function. | nih.govmdpi.comscienceopen.com |
| SRB Assay | Caco-2 | Colorimetric measurement of total cellular protein content. | Can be more sensitive than MTT for detecting toxicity at low concentrations. | mdpi.comscienceopen.com |
Mitochondrial Respiration Assays (e.g., Oxygen Consumption Rate, Seahorse XF Analysis)
Cereulide acts as a potassium ionophore, disrupting the mitochondrial membrane potential and uncoupling oxidative phosphorylation. nih.gov This mechanism forms the basis for sensitive biological assays that measure changes in mitochondrial respiration.
One of the primary methods is the direct measurement of the oxygen consumption rate (OCR) in isolated mitochondria or whole cells. nih.govnih.gov The addition of cereulide to a reaction medium containing mitochondria leads to a rapid increase in oxygen consumption as the mitochondria attempt to compensate for the uncoupling effect. nih.gov This response can be quantified to determine the concentration of the toxin. A quantitative assay using rat liver mitochondria demonstrated a dose-dependent increase in uncoupled oxygen consumption with cereulide concentrations ranging from 0.05 to 100 μg/mL. nih.gov
The Seahorse XF Extracellular Flux Analyzer is a powerful platform that provides a more detailed and high-throughput analysis of mitochondrial function in living cells. nih.govbohrium.com This technology measures OCR and the extracellular acidification rate (ECAR) in real-time, allowing for the calculation of key parameters of mitochondrial health. nih.govembopress.org Studies using human cell lines, such as Caco-2 (intestinal) and HepG2 (liver), have shown that the Seahorse XF analyzer can detect mitochondrial impairment caused by prolonged exposure to very low, sub-emetic concentrations of cereulide. nih.govbohrium.com
Research has demonstrated that after a 10-day exposure, a cereulide concentration of 0.25 nM caused measurable mitochondrial dysfunction in both Caco-2 and HepG2 cells. nih.gov At 0.50 nM, mitochondrial respiration was almost completely halted, particularly in the more sensitive HepG2 cells. nih.govbohrium.com The Seahorse XF Mito Stress Test can precisely quantify parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. nih.gov Maximal respiration and ATP-linked respiration have been identified as particularly sensitive indicators of cereulide-induced mitochondrial damage. mdpi.com
| Cereulide Concentration (nM) | Effect on Basal Respiration | Effect on Maximal Respiration | Observed Cellular Effects | Reference |
|---|---|---|---|---|
| 0.10 | Slight decrease | Noticeable decrease | Cell vacuolization observed | nih.gov |
| 0.25 | Significant decrease | Significant reduction | Measurable mitochondrial impairment | nih.govbohrium.com |
| 0.50 | Nearly complete shutdown | Nearly complete shutdown | Severe reduction in cell number and altered morphology | nih.govbohrium.commdpi.com |
Sperm Motility Inhibition Assays as a Biological Readout
The motility of boar spermatozoa is highly dependent on energy generated through oxidative phosphorylation in their mitochondria. asm.orgnih.gov This makes them an exceptionally sensitive biological system for detecting mitochondrial toxins like cereulide. The sperm motility inhibition assay is a functional bioassay where the loss of sperm movement serves as a direct and easily observable endpoint for cereulide activity. nih.gov
In this assay, boar sperm are exposed to extracts from bacterial cultures or food samples, and their motility is assessed over time, often using a Computer-Aided Sperm Analyzer (CASA) for objective measurement. researchgate.netnih.gov Cereulide causes paralysis in the spermatozoa by disrupting mitochondrial function, which is visible as swollen mitochondria upon examination. nih.gov This assay is sensitive enough to detect cereulide at concentrations as low as 0.3 to 0.5 ng/mL (50% effective concentration, EC50). asm.org The results from the sperm motility assay show a strong correlation with chemical analysis methods like HPLC-MS, validating its use as a reliable biological readout. asm.orgresearchgate.net
| Compound | 50% Effective Concentration (EC50) | Assay Principle | Reference |
|---|---|---|---|
| Cereulide | 0.3 - 0.5 ng/mL | Inhibition of motility due to mitochondrial damage | asm.org |
| Valinomycin | 0.7 - 1.4 ng/mL | Inhibition of motility due to mitochondrial damage | asm.org |
| Gramicidin | ~3 ng/mL | Inhibition of motility due to mitochondrial damage | nih.gov |
Molecular Approaches for Producer Strain Identification and Gene Expression Profiling
Identifying Bacillus cereus strains with the genetic capacity to produce cereulide is crucial. This is achieved by targeting the genes responsible for its synthesis.
Polymerase Chain Reaction (PCR) and Real-Time PCR for ces Gene Detection
Cereulide is synthesized by a non-ribosomal peptide synthetase (NRPS), which is encoded by the ces gene cluster. nih.govnih.gov The detection of these ces genes is a definitive marker for identifying emetic strains of B. cereus. Polymerase Chain Reaction (PCR) is a foundational molecular technique used to amplify specific DNA sequences. ccsenet.org Primers designed to target unique regions of the ces genes can be used in a PCR assay to rapidly screen bacterial isolates for their toxigenic potential. nih.govnih.gov
Real-Time PCR, or quantitative PCR (qPCR), offers significant advantages over traditional PCR. nih.govthermofisher.com It monitors the amplification of the target DNA sequence in real-time using fluorescent reporters. youtube.com This allows for not only the detection but also the quantification of the gene copy number. ccsenet.orgthermofisher.com qPCR assays for the cesB gene, for example, have been successfully used to identify and quantify the prevalence of emetic B. cereus in various samples. nih.gov This method is highly sensitive and specific, making it an indispensable tool for research and diagnostics. nih.gov
Whole-Genome Sequencing (WGS) for Genetic Characterization of Cereulide-Producing Strains
Whole-Genome Sequencing (WGS) provides the most comprehensive genetic information about a bacterial strain. frontiersin.org By sequencing the entire genome, researchers can gain deep insights into the genetic makeup of cereulide-producing B. cereus. WGS has been instrumental in characterizing reference emetic strains, such as NC7401. nih.govasm.orgelsevierpure.com
Genomic analysis of strain NC7401 revealed that the ces gene cluster is located on a large plasmid, designated pNCcld, rather than on the bacterial chromosome. nih.govasm.org WGS allows for the complete annotation of the genome, identifying all potential open reading frames (ORFs), virulence factors, and other genes of interest. nih.govnih.gov This level of detail helps in understanding the evolution of toxigenicity, the relationship between different emetic strains through multilocus sequence typing (MLST), and the mechanisms of toxin regulation. nih.govfrontiersin.org
| Genomic Feature | Description | Reference |
|---|---|---|
| Chromosome Size | 5,221,581 bp | nih.gov |
| G+C Content | 35.6% | nih.gov |
| Plasmids | Five plasmids identified (270, 48, 5, 4, and 3 kb) | nih.gov |
| ces Gene Location | Located on the large 270 kb plasmid (pNCcld) | nih.govasm.org |
| rRNA Operons | 14 | nih.gov |
| tRNA Genes | 104 | nih.gov |
Method Validation and Standardization in Research Contexts
To ensure that data on cereulide quantification is reliable, comparable, and accurate, rigorous method validation is essential. This is particularly true for chemical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a gold standard for cereulide analysis. mdpi.com
Method validation involves systematically evaluating a procedure to confirm that it is suitable for its intended purpose. Key validation parameters include:
Sensitivity: Determined by the limit of detection (LOD) and limit of quantification (LOQ). For cereulide, validated LC-MS/MS methods can achieve LOQs as low as 0.3 to 1.0 µg/kg in complex matrices like food and feces. nih.govfao.org
Selectivity: The ability to differentiate and quantify the analyte (cereulide) without interference from other components in the sample matrix. nih.gov
Accuracy (Trueness): The closeness of the measured value to the true value, often assessed through recovery experiments using spiked samples. Apparent recovery should typically fall within a range of 70-120%. mdpi.comnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as repeatability (within-laboratory) and reproducibility (between-laboratories). nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
The use of a certified cereulide standard, such as a solution of 50 μg/mL in acetonitrile, and a stable isotope-labeled internal standard (e.g., 13C6-cereulide) is crucial for accurate quantification and for compensating for matrix effects and variations during sample preparation. mdpi.comfao.org Standardization bodies, such as the International Organization for Standardization (ISO), have established methods (e.g., EN ISO 18465) for the quantification of cereulide in food, providing a benchmark for research laboratories. mdpi.com
| Parameter | Matrix | Typical Value/Range | Reference |
|---|---|---|---|
| Limit of Quantification (LOQ) | Rice, Pasta | 1 ng/g (1 µg/kg) | fao.org |
| Limit of Quantification (LOQ) | Food (general) | 0.5 µg/kg | nih.gov |
| Limit of Quantification (LOQ) | Faeces | 0.3 µg/kg | nih.gov |
| Apparent Recovery | Lasagna, Sausage, Rice | 70% - 120% | nih.gov |
| Precision (RSD) | Rice, Pasta | 3% - 7% | fao.org |
| Linearity (R²) | Calibration Curve | > 0.995 | nih.govfao.org |
Mechanism of Action
Ionophoric Properties
The primary mechanism of action for cereulide (B3040119) is its function as a potent and highly selective ionophore for potassium ions (K⁺). wikipedia.orgglpbio.com An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell membrane. Cereulide forms a stable complex with a K⁺ ion, effectively shielding its positive charge and allowing it to be ferried through the hydrophobic interior of mitochondrial membranes. nih.govresearchgate.net Its affinity for potassium is exceptionally high, similar to that of valinomycin (B1682140). pjmonline.orgrsc.org
Disruption of Mitochondrial Function
Cereulide exerts its cytotoxic effects by targeting mitochondria, the powerhouses of the cell. wikipedia.org By acting as a K⁺ shuttle, it continuously transports potassium ions into the mitochondrial matrix, driven by the electrochemical gradient across the inner mitochondrial membrane. nih.gov This influx of positive charge collapses the mitochondrial membrane potential, which is essential for cellular respiration. wikipedia.orgnih.gov The loss of this potential uncouples oxidative phosphorylation, meaning the cell can no longer efficiently produce ATP, its primary energy currency. wikipedia.orgnih.gov This process also leads to mitochondrial swelling and impairment of the respiratory chain. nih.govglpbio.com
Cellular Consequences
The cessation of mitochondrial ATP synthesis has profound consequences for the cell. It leads to a rapid depletion of cellular energy, which in turn inhibits vital processes such as cell proliferation and RNA synthesis. nih.gov The binding of cereulide to 5-HT₃ receptors is also believed to be a key step in its biological activity, leading to the stimulation of the vagus nerve. wikipedia.org At the cellular level, exposure to cereulide can ultimately trigger programmed cell death, or apoptosis, as a direct result of the severe mitochondrial damage. nih.gov
Analytical Methods for Detection
Chromatographic Techniques
The gold standard for the quantitative analysis of cereulide is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . mdpi.comnih.gov This technique offers high sensitivity and specificity, allowing for the detection of cereulide at very low concentrations (e.g., limits of quantification of 0.5 µg/kg in food). mdpi.com The method typically involves extracting the toxin from the sample matrix with a solvent like acetonitrile, followed by purification and analysis. mdpi.comfda.gov To ensure accuracy and correct for any loss during sample preparation, a stable isotope-labeled internal standard, such as ¹³C₆-cereulide, is often added to the sample. mdpi.com LC-MS/MS methods have been validated for a wide range of matrices, including rice, dairy products, and clinical samples like feces. mdpi.comfda.gov
Mass Spectrometry Approaches
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has emerged as a rapid and effective screening tool. fao.orgresearchgate.net This method can detect cereulide directly from a bacterial colony smear or a food extract. researchgate.net Cereulide is typically detected as its alkali metal adducts, specifically the sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, which appear at m/z 1175 and 1191, respectively. researchgate.net Optimized MALDI-TOF protocols provide high sensitivity and are significantly faster than traditional methods. fao.orgresearchgate.net
Other Analytical Approaches
Before the widespread adoption of mass spectrometry, cell-based bioassays were commonly used. nih.gov These assays, such as the HEp-2 cell cytotoxicity assay, measure the biological effect of the toxin on cultured cells. frontiersin.org While they can confirm the presence of active toxin, they are generally slower, less specific, and less quantitative than modern instrumental methods like LC-MS/MS. nih.gov
Applications in Research
Food Science and Safety
In food science, cereulide (B3040119) is primarily used as an analytical standard. campdenbri.co.uk Research laboratories and regulatory agencies use certified reference solutions of cereulide to develop, validate, and perform routine testing of methods designed to detect B. cereus emetic toxin contamination in food products. mdpi.comfda.gov This is crucial for food safety monitoring, outbreak investigations, and establishing regulatory limits. mdpi.com Research also focuses on how cereulide interacts with different food components, such as fats in dairy products, and its stability during food processing. frontiersin.orgwisc.edu
Microbiology and Biotechnology
Cereulide and its biosynthetic pathway are important models for studying microbial secondary metabolism. oup.com Researchers investigate the ces gene cluster and the NRPS machinery to understand the fundamental principles of non-ribosomal peptide synthesis, a pathway that produces a vast array of medically and industrially important compounds. nih.gov Studies on the regulation of its production provide insights into bacterial gene expression and adaptation. researchgate.net Furthermore, the discovery of its antifungal properties suggests potential applications in biocontrol research. researchgate.netresearchgate.net
Cell Biology and Toxicology
As a highly specific potassium ionophore, cereulide is a valuable chemical tool in cell biology. nih.gov It is used to experimentally manipulate mitochondrial membrane potential, allowing researchers to study the downstream effects of mitochondrial dysfunction, the mechanisms of ion transport, and the pathways of apoptosis. nih.govnih.gov The growing family of identified isocereulides, each with potentially unique potencies, provides a toolset to probe structure-activity relationships of ionophores. frontiersin.orgnih.gov Studying how these toxin variants interact provides a more complex and accurate picture of their combined biological effects. frontiersin.orgnih.gov
Non-Ribosomal Peptide Synthetase (NRPS) Pathway of Cereulide Formation
The biosynthesis of cereulide is a classic example of an NRPS-mediated process. nih.gov These systems are characterized by large, modular protein templates that activate, modify, and link monomer units (amino acids or α-hydroxy acids) in an assembly-line fashion. nih.govnih.gov The cereulide synthesis machinery is notable for its incorporation of both amino acids and α-hydroxy acids, the latter being derived from α-keto acid precursors, which classifies it as a depsipeptide. nih.govnih.gov
Structural Organization of the Cereulide Synthetase (Ces) Complex
The core enzymatic machinery for cereulide synthesis is the Cereulide Synthetase (Ces), a massive protein complex. nih.gov This complex is a heterodimer composed of two large, distinct NRPS proteins: CesA and CesB. nih.govnih.gov
CesA: A 387 kDa protein that is responsible for assembling the first two monomers of the repeating tetrapeptide unit. nih.govwikipedia.org
CesB: A 2681 amino acid protein that assembles the latter two monomers and facilitates the final cyclization and release of the mature cereulide toxin. nih.gov
These two proteins, CesA and CesB, work in concert, with the growing peptide chain being passed from one module to the next until the full dodecadepsipeptide is assembled. nih.gov The alignment of CesA and CesB reveals a 32% identity and 53% similarity, indicating a shared evolutionary origin but distinct functional roles in the assembly process. nih.gov
Catalytic Domains and Substrate Specificity within CesA and CesB
Both CesA and CesB are organized into modules, with each module being responsible for the incorporation of one monomer into the growing chain. nih.gov These modules are further subdivided into specific catalytic domains, each performing a distinct function. The canonical domains found in NRPS systems, as well as specialized domains unique to depsipeptide synthesis, are present in the Ces complex. nih.govnih.gov
The domain organization is as follows:
CesA contains two modules. The first module is responsible for incorporating D-O-Leucine and the second for D-Alanine. nih.gov
CesB also contains two modules. Its first module incorporates L-O-Valine, and the second incorporates L-Valine. nih.gov
The key catalytic domains and their functions are detailed below:
| Domain | Function | Location | Description |
| A (Adenylation) | Substrate Selection & Activation | CesA, CesB | Selects a specific amino acid or α-keto acid and activates it as an adenylate at the expense of ATP. nih.govresearchgate.net |
| T (Thiolation) | Covalent Binding & Transport | CesA, CesB | Also known as a peptidyl carrier protein (PCP), it covalently binds the activated monomer as a thioester via a phosphopantetheine arm and shuttles it between other catalytic domains. nih.govresearchgate.net |
| C (Condensation) | Peptide Bond Formation | CesA, CesB | Catalyzes the formation of a peptide bond between the thioester-bound monomers of two adjacent modules. nih.gov |
| KR (Ketoreductase) | α-Keto Acid Reduction | CesA1, CesB1 | A specialized domain that reduces the α-keto acid precursors (α-ketoisocaproic acid and α-ketoisovaleric acid) to their corresponding α-hydroxy acids (D-O-Leucine and L-O-Valine) using NADPH as a cofactor. nih.govnih.gov |
| E (Epimerization) | Stereochemical Inversion | CesA2 | Converts the L-Alanine selected by the A-domain into its D-Alanine isomer, which is then incorporated into the peptide chain. nih.govnih.gov |
| TE (Thioesterase) | Cyclization & Release | CesB (C-terminus) | Catalyzes the final step of synthesis. It links three fully assembled tetradepsipeptide units and releases the final, cyclic 12-monomer cereulide molecule through macrolactonization. nih.govresearchgate.net |
Role of Ancillary Enzymes in Cereulide Maturation
Beyond the core synthetases CesA and CesB, several other enzymes encoded within the ces gene cluster are crucial for the efficient production and secretion of mature cereulide. nih.govnih.gov These ancillary enzymes are involved in activating the NRPS machinery, proofreading, and transporting the final product.
CesP (Phosphopantetheinyl Transferase): This enzyme is essential for activating the apo-forms of the T-domains within CesA and CesB. nih.govmdpi.com It transfers a 4'-phosphopantetheinyl moiety from Coenzyme A to a conserved serine residue on the T-domains, converting them into their active holo-forms, which are then capable of covalently binding the monomers. researchgate.netnih.gov
CesT (Type II Thioesterase): This enzyme is believed to function as an editing or proofreading domain. nih.govnih.gov It can likely remove mis-primed monomers that have been incorrectly loaded onto the T-domains, thereby ensuring the fidelity of the synthesis process and preventing the stalling of the NRPS assembly line. researchgate.net
CesC/CesD (ABC Transporter): These two proteins form a putative ABC (ATP-binding cassette) transporter. nih.gov CesC contains the ATP-binding cassette, while CesD is the permease component. nih.gov This transporter is not only involved in the export of the finished cereulide toxin out of the bacterial cell but has also been shown to be directly involved in the biosynthesis process itself. researchgate.netmdpi.com
CesH (Hydrolase): The function of CesH is less direct but appears to be regulatory. nih.gov It is a putative hydrolase that has been shown to be part of the complex network controlling the transcription of the ces genes. frontiersin.org
The ces Gene Cluster and its Genomic Context
The genetic blueprint for cereulide production is contained within a well-defined gene cluster, named the ces cluster. nih.gov The presence of this entire cluster is a defining characteristic of emetic B. cereus strains. researchgate.net
Identification and Characterization of cesA, cesB, cesC, cesD, cesH, cesP, and cesT Genes
The complete ces gene cluster spans approximately 24 kb of DNA. nih.gov Sequence analysis has identified seven distinct coding sequences (CDSs) that are organized into a functional unit. nih.gov The genes cesP, T, A, B, C, and D are transcribed as a single, large polycistronic mRNA, indicating they form an operon. nih.govnih.gov The cesH gene is located just upstream and is transcribed from its own promoter. nih.govnih.gov
| Gene | Protein Product | Function |
| cesA | Cereulide Synthetase A | NRPS subunit; assembles D-O-Leu-D-Ala dipeptide. nih.govresearchgate.net |
| cesB | Cereulide Synthetase B | NRPS subunit; assembles L-O-Val-L-Val dipeptide and catalyzes final cyclization. nih.govresearchgate.net |
| cesC | ABC Transporter (ATPase component) | Part of the transport system for cereulide export and biosynthesis. nih.govmdpi.com |
| cesD | ABC Transporter (Permease component) | Part of the transport system for cereulide export and biosynthesis. nih.govmdpi.com |
| cesH | Hydrolase | Involved in the transcriptional regulation of cereulide synthesis. frontiersin.org |
| cesP | 4'-phosphopantetheinyl transferase | Post-translationally activates the NRPS by converting T-domains to their holo-form. nih.govmdpi.com |
| cesT | Type II Thioesterase | Proofreading enzyme that removes incorrectly loaded substrates from the NRPS. nih.govresearchgate.net |
Plasmid-Borne Localization of the ces Gene Cluster on Megaplasmids (e.g., pCER270, pXO1-like)
A critical feature of the ces gene cluster is its location not on the bacterial chromosome, but on a large, extrachromosomal piece of DNA known as a megaplasmid. nih.govasm.org In emetic B. cereus strains, the cluster is typically found on a plasmid of approximately 270 kb, designated pCER270. researchgate.netnih.gov
Genetic analysis of pCER270 has revealed that it shares significant sequence similarity with other virulence plasmids from the B. cereus group, most notably the pXO1 plasmid from Bacillus anthracis, the causative agent of anthrax. nih.govresearchgate.net This places pCER270 in the family of pXO1-like plasmids. asm.orgnih.gov While pXO1 carries the genes for the anthrax toxin, pCER270 carries the ces gene cluster for cereulide synthesis. nih.gov This suggests a common evolutionary history for these virulence plasmids, which appear to be key drivers in the differentiation and pathogenicity of various members of the B. cereus group. nih.govfao.org The plasmid-borne nature of the ces genes facilitates their potential transfer between bacterial strains, a significant factor in the emergence of pathogenic bacteria. fao.org
Transcriptional Architecture of the ces Operon
The biosynthesis of cereulide, a potent dodecadepsipeptide toxin, is orchestrated by a sophisticated genetic system centered around the ces gene cluster. This cluster's transcriptional architecture reveals a highly organized and controlled process. The core structural genes, cesP, cesT, cesA, cesB, cesC, and cesD, are organized into a single polycistronic operon, known as the cesPTABCD operon. nih.govmdpi.commdpi.com This means these genes are transcribed together as a single, large messenger RNA (mRNA) molecule, approximately 23 kb in length, from a primary promoter located upstream of the cesP gene. nih.gov This main promoter, sometimes referred to as P1 or the cesP promoter, is the principal driver of the transcription of the entire gene set required for the non-ribosomal peptide synthetase (NRPS) machinery. nih.govmdpi.comnih.gov
The genes within this operon have distinct functions: cesP encodes a 4'-phosphopantetheinyl transferase (PPTase) necessary for activating the NRPS, cesT codes for a type II thioesterase with proofreading capabilities, cesA and cesB are the structural genes for the cereulide synthetase itself, and cesCD likely encode an ABC transporter. mdpi.commdpi.com The co-transcription of these genes ensures that all components of the cereulide synthesis machinery are produced in a coordinated manner. nih.govopenstax.orgyoutube.com
In addition to the main promoter, weaker, intracistronic promoters have been identified near the start sites of cesB and cesT. nih.gov However, under laboratory conditions, these internal promoters show significantly less activity compared to the main cesP promoter. nih.gov Their precise role in the regulation of cereulide synthesis remains to be fully elucidated. nih.gov
Adjacent to the main operon is the cesH gene, which is transcribed as a monocistron from its own, separate promoter. mdpi.comnih.gov cesH encodes a protein with hydrolase activity that appears to act as a repressor of cereulide synthesis. mdpi.comnih.gov Deletion of the cesH gene has been shown to result in a significant increase in cereulide production, suggesting it plays a role in a negative feedback loop or self-resistance mechanism for the producing organism. nih.gov
Regulatory Mechanisms of Cereulide Production
The production of cereulide is not constitutive; instead, it is a tightly regulated process influenced by a complex network of transcriptional regulators and environmental cues. This ensures that the toxin is synthesized only under specific physiological and external conditions.
Transcriptional Control by Global Regulators
Key regulators include:
AbrB: This transition state regulator acts as a direct repressor of cereulide synthesis. mdpi.comnih.gov During the early stages of growth, AbrB binds to the promoter region of cesP, effectively inhibiting the transcription of the ces operon. nih.govtum.de
Spo0A: As a master regulator of sporulation and stationary phase adaptation, Spo0A plays a crucial role in initiating cereulide synthesis. nih.govmdpi.com It does so indirectly by repressing the transcription of abrB. nih.gov When Spo0A is activated (phosphorylated) as the cell transitions into the stationary phase, it stops the production of the AbrB repressor, thereby liberating the cesP promoter and allowing transcription to proceed. nih.govtum.de Studies with non-sporulating mutants have confirmed that cereulide synthesis is part of the Spo0A regulon. nih.gov
CodY: This global regulator senses the nutritional status of the cell, particularly the availability of branched-chain amino acids. mdpi.comuniprot.org CodY functions as a repressor of the ces operon. mdpi.comnih.gov In nutrient-rich conditions, active CodY represses ces gene expression. nih.gov Deletion of the codY gene leads to a significant upregulation of cesA and cesB mRNA levels, confirming its repressive role. nih.govmdpi.com
In addition to these chromosomal regulators, a plasmid-encoded transcription factor from the ArsR/SmtB family, named PagRBc , has been identified on the pCER270 megaplasmid that carries the ces genes. nih.gov This regulator also acts as a transcriptional repressor of the ces operon, adding another layer of control. nih.govtum.de A null mutant for pagRBc exhibited significantly higher levels of ces mRNA and earlier detection of the cereulide toxin. nih.gov
Influence of Environmental Parameters on ces Gene Expression and Toxin Yield
Environmental factors play a critical role in modulating cereulide production, often by influencing the expression of regulatory and structural genes. mdpi.comquora.comnih.gov The interplay of temperature, pH, and water activity creates a complex matrix of conditions that can either promote or inhibit toxin synthesis. nih.gov
Temperature is a cardinal parameter that profoundly impacts cereulide synthesis, primarily at the post-transcriptional level. frontiersin.orgnih.gov While the transcription of ces genes like cesB occurs over a broad temperature range, the actual translation of the synthetase enzyme and the final toxin yield are highly temperature-dependent. frontiersin.orgnih.gov
Optimal Temperatures: Cereulide production generally increases with temperature, with optimal yields often observed between 30°C and 37°C. frontiersin.orgnih.gov However, the specific optimum can be strain-dependent. frontiersin.orgnih.gov For example, one study found a steep increase in cereulide amounts when the temperature was raised from 15°C to 18°C, with a second, more pronounced increase between 33°C and 37°C for certain strains. frontiersin.orgnih.gov
High-Temperature Inhibition: At higher temperatures, such as 45°C, cereulide production can become undetectable, even though the bacteria may still grow to high cell densities. nih.gov This suggests that high temperatures inhibit cereulide synthesis by affecting processes beyond transcription, such as the formation or stability of the cereulide synthetase enzyme complex. researchgate.net
Low-Temperature Production: Toxin production still occurs at lower temperatures (e.g., 12°C to 15°C), albeit at a slower rate and lower yield. frontiersin.orgfrontiersin.org Interestingly, the production of certain more cytotoxic isocereulide forms has been shown to be specifically favored at these lower temperatures. nih.gov
This highlights that the risk of cereulide contamination cannot be predicted solely based on bacterial growth parameters, as toxin production ceases at temperatures where the fastest growth is observed. nih.gov
The chemical environment, specifically pH and water activity (aw), significantly influences cereulide production profiles.
pH: Acidic conditions tend to favor higher cereulide yields. nih.gov Studies have shown that production is significantly higher at pH 5 compared to more neutral or alkaline conditions like pH 8. nih.govnih.gov In food matrices with low pH, such as those containing vinegar, both bacterial growth and toxin production can be inhibited. mdpi.com The expression of the structural genes cesA and cesB has been observed to be significantly upregulated at pH 5. nih.gov
Water Activity (aw): High water activity is generally conducive to greater cereulide accumulation. nih.govresearchgate.net Optimal production is often seen at an aw of 0.996. nih.gov Lowering the water activity, for instance to 0.970, can lead to a reduction in cereulide concentration. nih.govnih.gov Water activity has been shown to have a strong effect on the expression of transcriptional regulator genes as well as the cesB gene. nih.govresearchgate.net
The combined effects of temperature, pH, and aw are complex. For instance, the lowest cereulide concentrations were observed at pH 6.5 when water activity was increased from 0.970 to 0.996. nih.govnih.gov Generally, mid-range temperatures combined with acidic pH and high water activity result in the highest levels of cereulide accumulation. nih.govresearchgate.net
Interplay between Bacterial Growth Phases and Cereulide Accumulation
Cereulide synthesis is intrinsically linked to the life cycle of the bacterium, with production being highly dependent on the growth phase. thoughtco.com
Lag Phase: During the initial lag phase, cells are metabolically active but not dividing, and no cereulide production occurs. thoughtco.comnih.gov
Exponential Phase: The transcription of the ces operon and the subsequent production of cereulide are typically initiated during the mid-to-late exponential growth phase. nih.govnih.gov As the bacterial population increases, cereulide begins to accumulate in the environment. nih.gov
Stationary Phase: The rate of cereulide production often peaks as the bacteria enter the stationary phase, a period where population growth plateaus due to nutrient limitation and waste accumulation. nih.govthoughtco.com The production rate then tends to slow down or stabilize during this phase. nih.gov This temporal regulation, controlled by factors like the Spo0A phosphorelay, ensures that the energetically expensive process of toxin synthesis is initiated when the cell population is high and preparing for survival under stress, a characteristic feature of the transition to the stationary phase. nih.govnih.gov
Diversity and Biosynthesis of Cereulide Structural Variants (Isocereulides)
A remarkable feature of cereulide biosynthesis is the production of a variety of structural analogs, known as isocereulides. researchgate.netmdpi.comnih.gov These variants are not the products of different gene clusters but are synthesized by the very same CesNRPS that produces cereulide. researchgate.net The existence of isocereulides is a direct consequence of the relaxed substrate specificity of the CesNRPS enzyme complex. frontiersin.orgmdpi.com This flexibility allows the synthetase to occasionally incorporate alternative amino acid or α-hydroxy acid precursors into the growing depsipeptide chain, resulting in a cocktail of closely related toxin molecules. frontiersin.orgmdpi.com
The structural diversity among isocereulides arises from single or multiple substitutions of the standard building blocks of cereulide, which is a cyclic dodecadepsipeptide with a repeating structure of (D-O-Leu-D-Ala-L-O-Val-L-Val)₃. frontiersin.orgnih.gov For isocereulides A through E, a single amino acid or α-hydroxy acid is exchanged. nih.gov In the case of isocereulides F and G, a whole dipeptide section is either swapped or replaced. nih.gov Research has identified a growing family of these variants, from isocereulide A to N. mdpi.comfrontiersin.org
The generation of this molecular diversity is thought to be a result of the misincorporation of substrates by the adenylation (A) domains within the CesA and CesB modules of the NRPS. nih.gov For instance, the subunit CesB1 has been noted for its particularly loosened side-chain selectivity. mdpi.com This inherent promiscuity of the biosynthetic machinery leads to the simultaneous production of a range of isocereulides alongside the parent cereulide molecule. researchgate.net
The structural modifications of the known isocereulides are detailed in the table below.
| Compound Name | Structural Modification from Cereulide |
| Isocereulide A | One L-O-Val is replaced by one L-O-Ile. nih.govnih.gov |
| Isocereulide B | One D-O-Leu-D-Ala dipeptide is replaced by a D-O-Val-D-Ala dipeptide. nih.gov |
| Isocereulide C | One D-Ala is replaced by one D-Ser. nih.gov |
| Isocereulide D | One L-Val is replaced by one L-Ala. nih.gov |
| Isocereulide E | One D-O-Leu is replaced by one D-O-Ile. nih.gov |
| Isocereulide F | A dipeptide section is replaced. nih.govnih.gov |
| Isocereulide G | A dipeptide section is switched. nih.govnih.gov |
Emerging Avenues and Future Directions in Cereulide Research
Deeper Elucidation of Complex Regulatory Networks Governing Cereulide (B3040119) Biosynthesis
The synthesis of cereulide is a sophisticated, multi-layered process orchestrated by the non-ribosomal peptide synthetase (NRPS) machinery encoded by the ces gene cluster. innocua.net This cluster, located on the pXO1-like megaplasmid pCER270, includes the structural genes cesA and cesB, which are responsible for assembling the peptide backbone. frontiersin.orgmdpi.com Future research is focused on unraveling the complex regulatory web that controls the expression of these genes.
The ces genes, specifically cesPTABCD, are transcribed as a single large polycistronic message, while cesH, a putative hydrolase, is controlled by its own promoter. researchgate.netnih.gov The expression of this operon is not constitutive but is tightly controlled by a network of both plasmid-encoded and chromosomally-encoded transcriptional regulators. Key among these are the global regulators CodY, AbrB, and the master regulator for sporulation, Spo0A. mdpi.comresearchgate.net AbrB, for instance, has been identified as a repressor of ces gene expression during the early exponential growth phase. innocua.netnih.gov The pCER270 plasmid itself also influences the expression of chromosomal genes, indicating a complex interplay between the plasmid and the bacterial host. researchgate.net
Future investigations aim to fully map these regulatory pathways, identifying how environmental cues such as temperature, pH, and nutrient availability are integrated into the network to modulate toxin production. innocua.netmdpi.com Understanding these intricate controls is crucial for predicting and potentially controlling cereulide synthesis in various environments.
| Gene/Regulator | Function in Cereulide Biosynthesis | Reference |
| cesA / cesB | Structural genes for the Non-Ribosomal Peptide Synthetase (NRPS) that assembles cereulide. | frontiersin.orgmdpi.com |
| cesPTABCD | Polycistronic operon encoding the core machinery for cereulide synthesis and transport. | researchgate.netnih.gov |
| cesH | Putative hydrolase, transcribed separately, involved in controlling biosynthesis. | researchgate.netnih.gov |
| AbrB | Transcriptional regulator that represses ces gene expression in early growth phases. | innocua.netnih.gov |
| CodY | Global transcriptional regulator involved in sensing nutrient availability and controlling ces expression. | mdpi.comresearchgate.net |
| Spo0A | Master regulator for sporulation that also influences the cereulide synthesis pathway. | mdpi.comresearchgate.net |
| pCER270 | Megaplasmid carrying the ces gene cluster and influencing host gene expression. | frontiersin.orgresearchgate.net |
Identification of Novel Molecular Targets and Signaling Pathways Affected by Cereulide
Cereulide's primary mechanism of toxicity is its function as a potent potassium ionophore. nih.govwikipedia.org It inserts into mitochondrial membranes, causing a loss of membrane potential, the uncoupling of oxidative phosphorylation, and ultimately, cell death. wikipedia.orgnih.gov However, the full spectrum of its molecular interactions is still being uncovered.
A key molecular target identified in the context of its emetic effect is the serotonin (B10506) 5-HT3 receptor. aap.org Binding of cereulide to this receptor on vagus nerve afferents is believed to trigger the vomiting reflex. wikipedia.orgresearchgate.net Furthermore, the ability of cereulide to cross the blood-brain barrier suggests potential neurological targets and explains severe outcomes like encephalopathy observed in some poisoning cases. frontiersin.org Research is ongoing to identify specific neuronal pathways affected by the toxin. While it is suspected that cereulide might function as an autoinducer in quorum sensing for cell-to-cell communication, this role remains unclear and requires further investigation. nih.gov
Future studies will likely employ advanced proteomics and metabolomics approaches to identify new binding partners and systematically map the downstream signaling cascades disrupted by cereulide in various cell types, moving beyond the mitochondria to create a holistic view of its pathophysiology.
Unraveling the Full Spectrum of Cereulide's Ecological Functions and Inter-Species Interactions
Beyond its role as a human toxin, cereulide serves important ecological functions for the producing bacterium. Its ability to scavenge potassium ions provides a significant competitive advantage in potassium-deficient environments. nih.gov This suggests a primary role in resource acquisition and survival in its natural soil habitat.
Another critical ecological function is its antifungal activity. nih.gov Cereulide has been shown to inhibit the growth of various fungal species, which is believed to protect its host, such as a plant tuber, from fungal pathogens. nih.govresearchgate.net Its fungistatic spectrum is similar, yet distinct, from the related cyclododecadepsipeptide valinomycin (B1682140). researchgate.net This antimicrobial property suggests that cereulide is a key factor in inter-species competition, helping B. cereus to secure its ecological niche against both fungal and other bacterial competitors. innocua.netresearchgate.net
Future research will focus on characterizing these interactions in complex microbial communities. Understanding how cereulide modulates the microbiome of its environment could have implications for agriculture and food production systems.
Development of Innovative Research Tools for Real-Time Monitoring and High-Throughput Analysis
The advancement of cereulide research is intrinsically linked to the development of sensitive and efficient analytical tools. A variety of methods are currently employed for the detection and quantification of both the toxin and the producing organism.
Current Research Tools for Cereulide Analysis
| Tool/Method | Application | Key Features | Reference |
|---|---|---|---|
| Real-Time PCR (qPCR) | Detection of emetic B. cereus | Targets ces genes; TaqMan and SYBR Green formats available. | researchgate.netnih.gov |
| LC-MS/MS | Gold standard for cereulide quantification | High sensitivity and selectivity; used with Stable Isotope Dilution Assays (SIDA) for high accuracy. | nih.govmdpi.com |
| MALDI-ToF MS | Rapid identification of emetic B. cereus strains | Fast analysis of bacterial proteins; less suited for precise toxin quantification. | researchgate.netmdpi.com |
| Cell-Based Bioassays | Measurement of cytotoxicity | Uses cell lines (e.g., HEp-2) or sperm motility to determine toxic activity. | nih.govresearchgate.net |
| Lux-Promoter Assay | Monitoring of ces gene expression | A transcriptional reporter system for real-time analysis of promoter activity. | researchgate.net |
| RPC (Reversed Phase Chromatography) | Detection, purification, and relative quantification | An accessible chromatographic method for research labs. | mdpi.com |
Future efforts are directed towards creating even faster, more portable, and field-deployable detection systems. Innovations in biosensor technology and the continued refinement of mass spectrometry techniques will enable real-time monitoring of cereulide in food matrices and clinical samples, providing crucial tools for public health and research.
Investigation of Synergistic and Antagonistic Effects of Cereulide and its Isomers
Studies have shown that the isocereulide fraction, while constituting only about 10% of the total toxin mass, can be responsible for up to 40% of the total cytotoxicity. frontiersin.orgnih.gov This is not due to a single hyper-toxic isomer but rather a complex interplay between the different variants. nih.gov Experiments using binary mixtures of pure cereulide and individual isocereulides have demonstrated both additive and synergistic cytotoxic effects. frontiersin.orgresearchgate.net Antagonistic interactions have also been noted, highlighting the complexity of the "toxin cocktail". frontiersin.org
A significant future challenge is to deconstruct this complex cocktail effect. researcher.life This involves purifying all major isomers, characterizing their individual toxicities, and systematically testing their interactions in various combinations and ratios to build a predictive model of the total toxicity based on the isomer profile.
Mechanistic Understanding of Bacterial Resistance and Detoxification Strategies to Cereulide
For the producing organism, self-resistance to the potent toxin it synthesizes is essential. A key mechanism for this is the active export of cereulide out of the cell. This process is mediated by an ABC transporter encoded by the cesC and cesD genes, which are part of the ces operon. researchgate.net This transporter not only protects the bacterium but is also believed to be directly involved in the final steps of biosynthesis. researchgate.net Additionally, spores from cereulide-producing strains exhibit a markedly higher resistance to heat compared to non-producing strains, suggesting a broader stress-resistance phenotype, although the direct mechanistic link to cereulide itself is an area for further study. wikipedia.org
From a clinical standpoint, detoxification involves removing the toxin from an intoxicated patient. Due to the stability of cereulide, this is a significant challenge. However, case studies have shown that blood-purification therapies, such as plasma exchange and hemodialysis, can be effective in rapidly reducing serum cereulide levels in severe cases of food poisoning. aap.orgnih.gov
Future research into bacterial resistance will likely focus on identifying additional resistance mechanisms within the producing organism and exploring how other bacteria in a shared ecological niche might resist or detoxify cereulide. Understanding these natural defense systems could provide novel strategies for mitigating the toxin's effects.
Q & A
Q. What are the validated analytical methods for quantifying cereulide in food matrices?
Cereulide is typically extracted using acetonitrile and quantified via UHPLC/ESI-MS/MS with an internal standard (e.g., ¹³C₆-labeled cereulide). The method involves:
- Sample preparation : Homogenization of 100 g samples, followed by spiking with 500 µL of internal standard solution (IS-C) and centrifugation .
- Calibration : A linear calibration curve (0.08–8.3 ng/mL) forced through the origin, using cereulide standards prepared in acetonitrile .
- Validation : Tested across diverse matrices (e.g., rice, infant formula) with recovery rates validated per ISO 18465:2017 .
Q. How does acetonitrile enhance cereulide extraction efficiency in complex food matrices?
Acetonitrile’s high polarity and miscibility with water enable effective protein precipitation and lipid dissolution, facilitating cereulide isolation. Post-extraction, acetonitrile is compatible with LC-MS/MS workflows, minimizing matrix interference . Critical steps include vortexing for 20 seconds and filtering samples with 0.45 µm syringe filters to remove particulates .
Q. What are the primary biological risks associated with cereulide exposure?
Cereulide is a potassium ionophore that disrupts mitochondrial function, leading to cell death. Acute exposure (≥8 µg/kg body weight) causes emesis, while chronic low-dose exposure may induce intestinal epithelial damage, as shown in Caco-2 cell models .
Advanced Research Questions
Q. How can experimental designs address discrepancies in cereulide production thresholds under varying potassium (K⁺) concentrations?
Cereulide-producing B. cereus strains exhibit enhanced fitness in K⁺-deficient environments (e.g., TSB-Na broth), where cereulide acts as a K⁺-scavenging agent. Non-producers show no growth advantage. To resolve data contradictions:
Q. What methodological challenges arise when modeling cereulide production during food-processing cooling steps?
Current lab models often overlook dynamic temperature shifts, leading to underestimation of cereulide/isocereulide co-production. Advanced approaches include:
- Gradient cooling assays : Simulate industrial cooling (e.g., 60°C → 20°C) while monitoring B. cereus growth phases and toxin synthesis via qPCR (ces genes) and LC-MS/MS .
- Biofilm models : Assess cereulide production thresholds in biofilms using flow-cell systems with stainless steel or polymer surfaces mimicking processing equipment .
Q. How does non-ribosomal peptide synthase (NRPS) flexibility influence isocereulide formation, and what are the implications for toxicity assays?
The ces NRPS system exhibits substrate promiscuity, enabling incorporation of alternate amino acids (e.g., L-leucine instead of L-valine) to form isocereulides. These variants may exhibit altered toxicity profiles. Methodological considerations:
Q. What strategies improve detection sensitivity for trace cereulide in high-fat matrices (e.g., custard, sausages)?
Lipid-rich matrices require:
- Solid-phase extraction (SPE) : Pre-purify extracts using C18 cartridges to remove triglycerides before LC-MS/MS analysis .
- Matrix-matched calibration : Prepare standards in lipid-equivalent acetonitrile solutions to correct for ion suppression .
Data Interpretation and Contradiction Analysis
Q. Why do some studies report negligible cereulide in biofilms despite B. cereus contamination?
Biofilm matrices may sequester cereulide, reducing extracellular detection. Conflicting data can be resolved by:
Q. How to reconcile variations in cereulide’s emetic dose across animal models?
Species-specific differences in vagal nerve sensitivity and mitochondrial K⁺ channel expression necessitate:
- Dose-response standardization : Use ferret models (gold standard for emesis) and normalize doses to body surface area .
- Mechanistic validation : Pair in vivo studies with ex vivo assays (e.g., murine ileum contractility) .
Methodological Optimization
Q. What quality control (QC) measures ensure reproducibility in cereulide quantification?
- Internal standardization : Always include ¹³C₆-cereulide to correct for extraction efficiency .
- Batch validation : Analyze QC spikes (0.4–4.2 ng/mL) with each sample batch, accepting ≤15% CV .
- Column maintenance : Use Acquity BEH C18 columns with 10% water in eluent to prevent acetonitrile-induced precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
